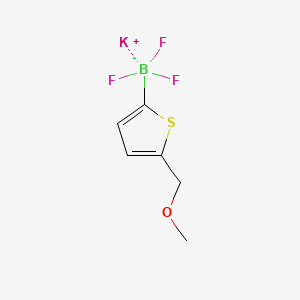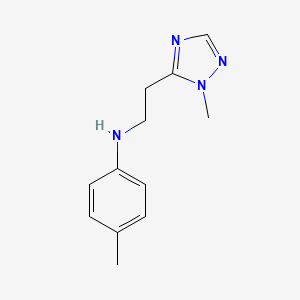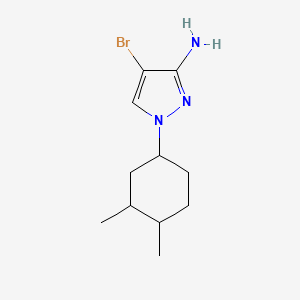
Potassium trifluoro(2-methylquinolin-4-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(2-methylquinolin-4-yl)boranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylquinolin-4-yl)boranuide typically involves the reaction of 2-methylquinoline with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The general reaction scheme is as follows:
Formation of the boron complex: 2-methylquinoline reacts with boron trifluoride etherate to form a boron complex.
Addition of potassium fluoride: The boron complex is then treated with potassium fluoride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
Potassium trifluoro(2-methylquinolin-4-yl)boranuide primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Potassium trifluoro(2-methylquinolin-4-yl)boranuide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and conductive polymers.
作用機序
The mechanism of action of potassium trifluoro(2-methylquinolin-4-yl)boranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Potassium trifluoro(2-methylquinolin-4-yl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their specific substituents and resulting properties. This compound is unique due to its quinoline moiety, which can impart distinct electronic and steric effects, influencing the reactivity and selectivity of the coupling reactions.
特性
分子式 |
C10H8BF3KN |
|---|---|
分子量 |
249.08 g/mol |
IUPAC名 |
potassium;trifluoro-(2-methylquinolin-4-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
InChIキー |
LVAKJRSLHAJSIP-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=NC2=CC=CC=C12)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)




